

# "Antifungal agent 53" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antifungal agent 53

Cat. No.: B12390650 Get Quote

# An In-depth Technical Guide to Antifungal Agent 53

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action for compounds referred to as "**Antifungal Agent 53**." Research has identified two distinct molecules with this designation: a selenium-containing miconazole analogue designated as A03, and a novel antifungal compound known as MYC-053. This document will address each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.

### Part 1: Antifungal Agent 53 (A03)

**Antifungal agent 53** (A03) is a novel synthetic analogue of miconazole containing selenium, which demonstrates potent antifungal activity, particularly against Candida albicans.

#### **Chemical Structure and Properties**

A03 is characterized by the incorporation of a selenium atom, which contributes to its biological activity.

Table 1: Physicochemical Properties of **Antifungal Agent 53** (A03)



| Property          | Value                                                      | Reference |
|-------------------|------------------------------------------------------------|-----------|
| Molecular Formula | C18H15Cl3N2Se                                              | [1]       |
| Molecular Weight  | 444.64 g/mol                                               | [1]       |
| CAS Number        | 2422019-76-7                                               | [1]       |
| SMILES            | CIC1=CC=C(C([Se]CC2=CC=<br>CC=C2CI)CN3C=CN=C3)C(CI<br>)=C1 | [1]       |

### **Biological Activity and Quantitative Data**

A03 exhibits significant activity against fungal pathogens and has been evaluated for its effects on biofilms and cytotoxicity.

Table 2: In Vitro Activity of Antifungal Agent 53 (A03)

| Assay                  | Organism/Cell<br>Line  | Concentration         | Effect                                         | Reference |
|------------------------|------------------------|-----------------------|------------------------------------------------|-----------|
| Antifungal<br>Activity | Candida albicans       | -                     | Potent inhibitor of CYP51                      | [1]       |
| Biofilm Inhibition     | Candida albicans       | 50 μg/mL, 80<br>μg/mL | Dose-dependent inhibition of biofilm formation | [1]       |
| Cytotoxicity           | Human PC-3<br>cells    | 13.1 μΜ               | IC50                                           | [1]       |
| Hemolytic Effect       | Rabbit red blood cells | 4 μg/mL               | Less hemolytic than Miconazole                 | [1]       |

#### **Mechanism of Action: CYP51 Inhibition**

The primary mechanism of action for A03 is the inhibition of the cytochrome P450 enzyme lanosterol  $14\alpha$ -demethylase (CYP51).[1] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. By inhibiting CYP51, A03 disrupts the production of ergosterol, a vital



component of the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.



Click to download full resolution via product page

Caption: Inhibition of the ergosterol biosynthesis pathway by **Antifungal Agent 53** (A03).

### **Experimental Protocols**

Detailed experimental methodologies for the evaluation of A03 are crucial for reproducibility and further research.

- 1. Antifungal Susceptibility Testing:
- Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure: A twofold serial dilution of A03 is prepared in 96-well microtiter plates. Fungal inocula are prepared and adjusted to a specific concentration. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth.
- 2. Biofilm Inhibition Assay:
- Method: Crystal violet staining method.



- Procedure: Fungal cells are incubated in microtiter plates to allow for biofilm formation. The
  plates are then treated with varying concentrations of A03. After incubation, the plates are
  washed, and the adherent biofilms are stained with crystal violet. The dye is then solubilized,
  and the absorbance is measured to quantify the biofilm biomass.
- 3. Cytotoxicity Assay (MTT Assay):
- Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- Procedure: Human cancer cell lines (e.g., PC-3) are seeded in 96-well plates and treated
  with different concentrations of A03. After a specified incubation period, MTT solution is
  added to each well. The formazan crystals formed by viable cells are then dissolved, and the
  absorbance is measured to determine cell viability. The IC50 value is calculated as the
  concentration of the agent that inhibits cell growth by 50%.
- 4. Hemolysis Assay:
- Method: Spectrophotometric measurement of hemoglobin release.
- Procedure: Freshly isolated rabbit red blood cells are incubated with various concentrations
  of A03. After incubation, the samples are centrifuged, and the amount of hemoglobin
  released into the supernatant is measured spectrophotometrically. The percentage of
  hemolysis is calculated relative to a positive control (e.g., Triton X-100).

### Part 2: Antifungal Agent MYC-053

MYC-053 is a novel antifungal compound with potent activity against a broad range of clinically significant and resistant fungal pathogens.

#### **Chemical Structure and Properties**

The specific chemical structure and physicochemical properties of MYC-053 are not publicly available in the reviewed literature. It is described as a novel synthetic compound.

## **Biological Activity and Quantitative Data**

MYC-053 has demonstrated significant in vitro efficacy against various yeasts and yeast-like fungi, including strains resistant to conventional antifungal drugs.



Table 3: In Vitro Activity of MYC-053

| Fungal Species          | Strain Type             | MIC Range (μg/mL) | Reference |
|-------------------------|-------------------------|-------------------|-----------|
| Candida glabrata        | Susceptible & Resistant | 0.125 - 4.0       | [2][3][4] |
| Candida auris           | -                       | 1.0 - 4.0         | [2][4]    |
| Cryptococcus neoformans | Susceptible & Resistant | 1.0 - 4.0         | [2][4]    |
| Pneumocystis spp.       | -                       | Effective         | [2][3][4] |

Table 4: Biofilm Eradication Activity of MYC-053

| Fungal Species                                  | Biofilm Age | MBEC          | Reference |
|-------------------------------------------------|-------------|---------------|-----------|
| Candida glabrata                                | 48 hours    | 1-4 times MIC | [2][3][4] |
| Cryptococcus neoformans                         | 48 hours    | 1-4 times MIC | [2][3][4] |
| MBEC: Minimal Biofilm Eradication Concentration |             |               |           |

#### **Mechanism of Action**

The precise mechanism of action for MYC-053 has not been fully elucidated. However, it is known to be distinct from that of major antifungal classes such as azoles, polyenes, and echinocandins.[2][3][4] This suggests a novel cellular target or pathway, which is a significant advantage in overcoming existing resistance mechanisms.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the in vitro efficacy of MYC-053.

#### **Experimental Protocols**

The following protocols are based on the methodologies described in the cited literature for MYC-053.

- 1. In Vitro Antifungal Susceptibility Testing:
- Method: Broth microdilution method as per CLSI standards.
- Procedure: The minimum inhibitory concentrations (MICs) of MYC-053 were determined against a panel of clinical and reference strains of C. glabrata, C. auris, and C. neoformans.
   Serial dilutions of MYC-053 were tested, and the MIC was defined as the lowest concentration that inhibited 50% of fungal growth compared to the drug-free control.
- 2. Biofilm Eradication Assay:



- Method: A modified microdilution method to assess the eradication of pre-formed biofilms.
- Procedure: Fungal biofilms were allowed to form in 96-well plates for 48 hours. The biofilms
  were then treated with serial dilutions of MYC-053 for 24 hours. The metabolic activity of the
  remaining viable cells was quantified using an XTT reduction assay. The minimal biofilm
  eradication concentration (MBEC) was determined as the lowest drug concentration that
  caused a significant reduction in metabolic activity.
- 3. In Vitro Activity Against Pneumocystis spp.:
- Method: In vitro culture and viability assessment of Pneumocystis organisms.
- Procedure:Pneumocystis organisms were cultured in a suitable medium and exposed to various concentrations of MYC-053. The viability of the organisms was assessed after a specific incubation period using methods such as ATP bioluminescence assays, which measure the metabolic activity of living cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. ["Antifungal agent 53" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390650#antifungal-agent-53-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com